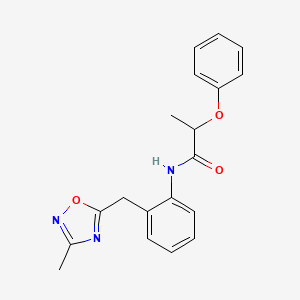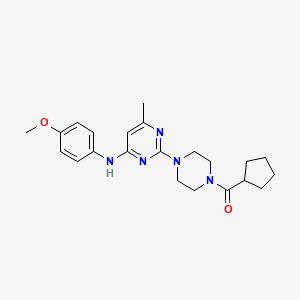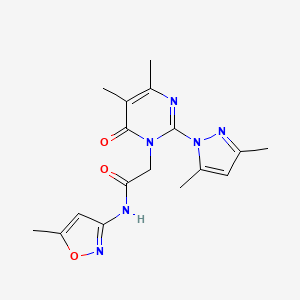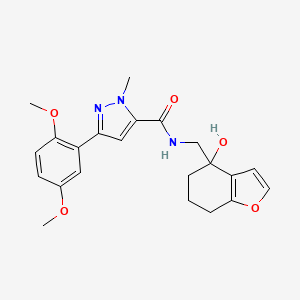![molecular formula C14H16N4O4S B2781182 5-((2,4-二氧代戊酮-3-基)硫代)-1,3,7-三甲基嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 852169-12-1](/img/structure/B2781182.png)
5-((2,4-二氧代戊酮-3-基)硫代)-1,3,7-三甲基嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .科学研究应用
Application 1: High-Temperature Structures Subjected to Thermo-Mechanical Load
Specific Scientific Field
This application falls under the field of Material Science and Engineering , specifically dealing with ultra-high temperature ceramic materials (UHTCs).
Summary of the Application
CCG sensors are applied to high-temperature structures subjected to thermo-mechanical load . These structures are often found in aerospace applications, such as hot structures and thermal protection systems (TPS) .
Methods of Application or Experimental Procedures
The methodology involves equipping UHTC material specimens with CCG sensors . The sensors are then subjected to a high-temperature coupled thermo-mechanical test . The response provided by the CCG sensors considers the presence of coupled loading .
Results or Outcomes
The theoretical strain of the UHTCs specimens calculated with this technique shows a maximum relative error of 2.15% between the analytical and experimental data . A Finite Element (FE) model has been developed to simulate the temperature, stress, and strain fields within the UHTC structure equipped with the CCG . The results show that the compressive stress exceeds the material strength at the bonding area, causing a failure by fracture of the supporting structure in the hot environment .
Application 2: Computer-Aided Molecular Design
Specific Scientific Field
This application falls under the field of Chemoinformatics and Bioinformatics .
Summary of the Application
Chemical Computing Group (CCG) is a leading developer and provider of Molecular Modeling, Simulations and Machine Learning software to Pharmaceutical and Biotechnology companies as well as Academic institutions throughout the world .
Methods of Application or Experimental Procedures
CCG continuously develops new technologies with its team of mathematicians, scientists and software engineers and through scientific collaborations with customers .
Results or Outcomes
CCG has been a standard platform in Pharma & Biotech for over 25 years . It has a wide literature and patent citation and a worldwide user community .
Application 3: Gate Driver in Electronics
Specific Scientific Field
This application falls under the field of Electronics and Electrical Engineering .
Summary of the Application
CCG5 is a gate driver used in various electronic devices .
Methods of Application or Experimental Procedures
The application note for CCG5 gate driver provides detailed information about its use and application .
Results or Outcomes
The CCG5 gate driver has been widely used in the electronics industry .
Application 4: Ceramic Glaze
Specific Scientific Field
This application falls under the field of Ceramic Engineering and Art .
Summary of the Application
CCG is used in the creation of ceramic glazes, specifically the Stroke & Coat Glaze SC-92 Café Ole . This glaze is applied on wet clay, earthenware bisque or stoneware bisque, and can be fired from cone 06 to cone 10 .
Methods of Application or Experimental Procedures
The glaze can be applied directly on wet or leatherhard clay, allowed to dry, and then fired to cone 04 . It can also be used in a wash technique, with a coat of clear glaze added and then fired to cone 04 .
Results or Outcomes
The Stroke & Coat glaze results in a glossy finish without the addition of a clear glaze . It has been a standard in the pottery industry for over 25 years .
Application 5: Cable and Wire Labeling
Specific Scientific Field
This application falls under the field of Electrical Engineering and Industrial Manufacturing .
Summary of the Application
The GB/T 30085-2013 standard, which pertains to the labeling of cables and cores in industrial systems, installations, and equipment, is another application of CCG .
Methods of Application or Experimental Procedures
The standard provides guidelines for the use of insulated conductors and cables with colored signs, additional identification tags, and additional connection and signal marks .
Results or Outcomes
The implementation of this standard has improved the efficiency and safety of industrial installations and equipment .
Application 6: Cordless Angle Grinder
Specific Scientific Field
This application falls under the field of Mechanical Engineering and Manufacturing .
Summary of the Application
CCG is used in the manufacturing of cordless angle grinders, specifically the CCG 18-125-10 PD AS model .
Methods of Application or Experimental Procedures
The CCG 18-125-10 PD AS is a cordless angle grinder that is ideal for any application . It provides smooth running and vibration-free operation through the standalone motor—decoupled from the housing—and four additional vibration dampers .
Results or Outcomes
The CCG 18-125-10 PD AS cordless angle grinder has been widely used in the electronics industry .
未来方向
The development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy is necessary . Heterocyclic compounds, such as pyrimidines, give high chemotherapeutic values and act as a remedy for the development of novel drugs . Therefore, there is a great importance of heterocyclic ring containing drugs .
属性
IUPAC Name |
5-(2,4-dioxopentan-3-ylsulfanyl)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-6(19)10(7(2)20)23-12-9-11(15-8(3)16-12)17(4)14(22)18(5)13(9)21/h10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMIULAZSVSAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SC(C(=O)C)C(=O)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2781099.png)
![2-{1-[6-chloro-2-(methylsulfanyl)pyridin-3-yl]-N-methylformamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2781103.png)
![7-benzyl-8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline](/img/structure/B2781106.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2781107.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2781109.png)


![1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781115.png)
![3-fluoro-4-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2781117.png)
![N-(4-methylbenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2781119.png)

![2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide](/img/structure/B2781121.png)